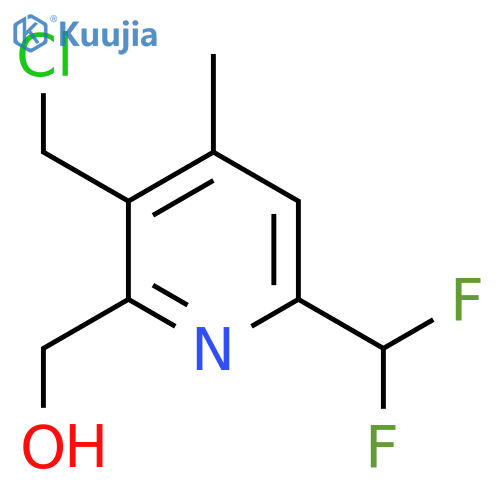

Cas no 1361500-50-6 (3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)

1361500-50-6 structure

商品名:3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol

CAS番号:1361500-50-6

MF:C9H10ClF2NO

メガワット:221.631608486176

CID:4798087

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol

-

- インチ: 1S/C9H10ClF2NO/c1-5-2-7(9(11)12)13-8(4-14)6(5)3-10/h2,9,14H,3-4H2,1H3

- InChIKey: YNAVSBBPNHRNLH-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(CO)=NC(C(F)F)=CC=1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A020005452-500mg |

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol |

1361500-50-6 | 97% | 500mg |

$960.40 | 2022-04-03 | |

| Alichem | A020005452-1g |

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol |

1361500-50-6 | 97% | 1g |

$1,831.20 | 2022-04-03 |

3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1361500-50-6 (3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量